molecular formula C18H28N2O4 B3949883 1-[(2,5-dimethoxyphenyl)methyl]-N-(2-methoxyethyl)piperidine-4-carboxamide

1-[(2,5-dimethoxyphenyl)methyl]-N-(2-methoxyethyl)piperidine-4-carboxamide

Cat. No.: B3949883
M. Wt: 336.4 g/mol
InChI Key: OVHVPGWDRLECSH-UHFFFAOYSA-N
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Description

1-[(2,5-Dimethoxyphenyl)methyl]-N-(2-methoxyethyl)piperidine-4-carboxamide is a synthetic organic compound characterized by its complex molecular structure

Properties

IUPAC Name

1-[(2,5-dimethoxyphenyl)methyl]-N-(2-methoxyethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-22-11-8-19-18(21)14-6-9-20(10-7-14)13-15-12-16(23-2)4-5-17(15)24-3/h4-5,12,14H,6-11,13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHVPGWDRLECSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CCN(CC1)CC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-dimethoxyphenyl)methyl]-N-(2-methoxyethyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the 2,5-dimethoxyphenylmethyl intermediate: This can be achieved through the reaction of 2,5-dimethoxybenzaldehyde with a suitable reducing agent.

    Piperidine ring formation: The intermediate is then reacted with piperidine under controlled conditions to form the piperidine ring.

    Carboxamide formation:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,5-Dimethoxyphenyl)methyl]-N-(2-methoxyethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for methoxy group substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-[(2,5-Dimethoxyphenyl)methyl]-N-(2-methoxyethyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethoxyphenyl)methyl]-N-(2-methoxyethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine: Known for its psychoactive properties.

    2,5-Dimethoxybenzyl alcohol: Used as an intermediate in organic synthesis.

Uniqueness: 1-[(2,5-Dimethoxyphenyl)methyl]-N-(2-methoxyethyl)piperidine-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of methoxy groups and piperidine ring makes it a versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(2,5-dimethoxyphenyl)methyl]-N-(2-methoxyethyl)piperidine-4-carboxamide
Reactant of Route 2
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1-[(2,5-dimethoxyphenyl)methyl]-N-(2-methoxyethyl)piperidine-4-carboxamide

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